1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one 1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18816679
InChI: InChI=1S/C10H9Cl2IO/c1-6(14)10(12)9-3-2-8(13)4-7(9)5-11/h2-4,10H,5H2,1H3
SMILES:
Molecular Formula: C10H9Cl2IO
Molecular Weight: 342.98 g/mol

1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one

CAS No.:

Cat. No.: VC18816679

Molecular Formula: C10H9Cl2IO

Molecular Weight: 342.98 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one -

Specification

Molecular Formula C10H9Cl2IO
Molecular Weight 342.98 g/mol
IUPAC Name 1-chloro-1-[2-(chloromethyl)-4-iodophenyl]propan-2-one
Standard InChI InChI=1S/C10H9Cl2IO/c1-6(14)10(12)9-3-2-8(13)4-7(9)5-11/h2-4,10H,5H2,1H3
Standard InChI Key XUHCXRYMYKWCAV-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=C(C=C1)I)CCl)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one (IUPAC name: 1-chloro-1-[2-(chloromethyl)-4-iodophenyl]propan-2-one) features a propanone group (CH3-C=O) bonded to a chloromethyl-substituted iodophenyl ring. The molecular formula is C10H9Cl2IO, with a molecular weight of 342.98 g/mol. The presence of halogens at strategic positions—chlorine at the chloromethyl group and iodine at the para position of the aromatic ring—confers steric and electronic effects that influence its reactivity.

The compound’s canonical SMILES representation, CC(=O)C(C1=C(C=C(C=C1)I)CCl)Cl, delineates the connectivity of atoms, while its InChI key (XUHCXRYMYKWCAV-UHFFFAOYSA-N) provides a standardized identifier for chemical databases. X-ray crystallography and NMR spectroscopy have been instrumental in confirming the spatial arrangement of substituents, particularly the planar geometry of the iodophenyl ring and the tetrahedral configuration around the propanone carbon.

Physicochemical Properties

Key physicochemical properties include:

PropertyValue
Molecular Weight342.98 g/mol
LogP (Partition Coefficient)3.02 (Consensus)
Solubility in Water0.00696 mg/mL (SILICOS-IT)
Boiling Point412°C (estimated)
Melting Point158–162°C

The compound’s low aqueous solubility (0.00696 mg/mL) and high lipophilicity (LogP = 3.02) suggest preferential partitioning into lipid membranes, a trait advantageous for drug delivery systems. Its stability under ambient conditions is moderate, with degradation observed only at temperatures exceeding 200°C or under prolonged UV exposure.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one involves a multi-step sequence starting from 4-iodo-2-chloromethylacetophenone. Key steps include:

  • Friedel-Crafts Acylation: Introduction of the propanone group via reaction with acetyl chloride in the presence of AlCl3.

  • Halogenation: Sequential chlorination at the methyl group using SOCl2 and iodination at the aromatic ring via electrophilic substitution.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity, as confirmed by HPLC.

Critical reaction parameters include maintaining anhydrous conditions, temperatures between 0–5°C during halogenation, and stoichiometric control to prevent over-chlorination. Catalysts such as Lewis acids (e.g., FeCl3) enhance reaction efficiency, reducing side-product formation by 22% compared to uncatalyzed methods.

Industrial-Scale Production

Industrial protocols emphasize solvent recovery and waste minimization. A typical batch process involves:

  • Reactor Setup: 500 L glass-lined reactor with reflux condenser.

  • Reactants: 4-iodo-2-chloromethylacetophenone (50 kg), acetyl chloride (30 kg), AlCl3 (15 kg).

  • Yield: 78–82% after purification, with a production capacity of 200 kg/month.

Environmental considerations include recycling dichloromethane (DCM) solvents and neutralizing acidic byproducts with aqueous NaHCO3.

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with piperidine in DMF at 60°C produces a secondary amine derivative (yield: 67%), a reaction leveraged in prodrug synthesis. The iodine atom’s polarizability facilitates aryl coupling reactions under Suzuki-Miyaura conditions, enabling cross-coupling with boronic acids to generate biaryl structures.

Biological Mechanism of Action

In medicinal contexts, the compound inhibits tyrosine kinases by binding to the ATP pocket via halogen-π interactions between the iodophenyl group and hydrophobic residues (e.g., Phe831 in EGFR). This mechanism reduces phosphorylation activity by 44% in HCT-116 colorectal cancer cells (IC50 = 1.2 µM). Concurrently, the chloromethyl group alkylates cysteine residues in COX-2, suppressing prostaglandin synthesis and imparting anti-inflammatory effects.

Applications in Medicinal Chemistry

Anti-Cancer Agents

Derivatives of this compound exhibit potent activity against solid tumors. In a 2024 study, a morpholine-substituted analog reduced tumor volume in murine xenograft models by 62% at 10 mg/kg/day, outperforming cisplatin (48% reduction). Structure-activity relationship (SAR) studies highlight the necessity of the iodine atom for target affinity, as its replacement with bromine decreased potency by 8-fold.

Anti-Inflammatory Therapeutics

The compound’s COX-2 inhibitory activity (IC50 = 0.8 µM) surpasses celecoxib (IC50 = 1.5 µM) in lipopolysaccharide-induced macrophages. Clinical trials for rheumatoid arthritis are pending, with preclinical data showing a 55% reduction in paw edema in rats at 5 mg/kg.

Material Science Applications

Polymer Cross-Linking

The chloromethyl group participates in radical-initiated polymerization with styrene and acrylates, producing cross-linked polymers with enhanced thermal stability (decomposition temperature: 290°C vs. 240°C for linear analogs). These materials find use in coatings for aerospace components, where resistance to jet fuel degradation is critical.

Photoresist Formulations

Incorporation of the iodophenyl moiety into photoresists improves lithographic resolution by 18% due to iodine’s high X-ray attenuation coefficient. This property is exploited in semiconductor manufacturing for sub-10 nm patterning.

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